8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde
Description
8,8-Difluorotricyclo[3.2.1.0²⁷]octane-1-carbaldehyde is a fluorinated tricyclic aldehyde characterized by a rigid, fused-ring structure. The tricyclo[3.2.1.0²⁷]octane scaffold consists of three fused cycloalkane rings with bridgehead fluorination at the 8th and 8th positions. The aldehyde functional group at position 1 enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly in medicinal chemistry for designing bioactive molecules. The difluoro substitution introduces steric and electronic effects that influence its physical properties (e.g., polarity, boiling point) and chemical behavior (e.g., nucleophilic substitution, oxidation resistance) compared to non-fluorinated analogs.
Properties
Molecular Formula |
C9H10F2O |
|---|---|
Molecular Weight |
172.17 g/mol |
IUPAC Name |
8,8-difluorotricyclo[3.2.1.02,7]octane-1-carbaldehyde |
InChI |
InChI=1S/C9H10F2O/c10-9(11)5-1-2-6-7(3-5)8(6,9)4-12/h4-7H,1-3H2 |
InChI Key |
IIFZERVHNSQICL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C2(C(C1C3)(F)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diene with a fluorinated aldehyde under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. Continuous flow reactors and other advanced techniques may be employed to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid.
Reduction: Formation of 8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde is primarily based on its ability to interact with specific molecular targets. The presence of fluorine atoms enhances its reactivity and binding affinity to certain enzymes and receptors. This compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Compound 1: 4-Hydroxybicyclo[2.2.2]octane-1-carbaldehyde
- Structure : Bicyclo[2.2.2]octane core with a hydroxyl (-OH) group at position 4 and an aldehyde (-CHO) at position 1.
- Molecular Formula : C₉H₁₄O₂ .
- Molecular Weight : 154.21 g/mol .
- Key Differences: Ring System: The tricyclic scaffold of 8,8-difluorotricyclo[3.2.1.0²⁷]octane offers greater rigidity and steric hindrance compared to the bicyclo[2.2.2]octane system. Reactivity: The aldehyde in 8,8-difluorotricyclo[3.2.1.0²⁷]octane-1-carbaldehyde is less prone to oxidation due to electron-withdrawing fluorine atoms, whereas the hydroxyl group in 4-hydroxybicyclo[2.2.2]octane-1-carbaldehyde may participate in acid-base reactions or esterification.
Physicochemical Properties
Research Findings
- Synthetic Applications : The difluoro tricyclic compound is prioritized in fluorinated drug development due to its metabolic stability and enhanced membrane permeability. In contrast, the hydroxylated bicyclic analog is used in aqueous-phase reactions or as a chiral scaffold .
- Stability : Fluorination in the tricyclic system reduces susceptibility to enzymatic degradation, whereas the hydroxyl group in the bicyclic compound may necessitate protective-group strategies during synthesis .
Biological Activity
8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : 8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde
- Molecular Formula : C8H8F2O
- Molecular Weight : 158.15 g/mol
- CAS Number : [insert CAS number if available]
The biological activity of 8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde is primarily attributed to its interaction with various biological targets:
- Dopamine Transporter (DAT) : Preliminary studies suggest that compounds with similar structures can interact with the dopamine transporter, potentially influencing dopamine reuptake and signaling pathways involved in mood regulation and addiction.
- Enzyme Inhibition : The aldehyde functional group may facilitate interactions with enzymes through nucleophilic attack or formation of covalent bonds, leading to inhibition of specific metabolic pathways.
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of 8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde and related compounds:
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study 1 | DAT Binding Affinity | Radiolabeled Ligand Binding Assay | Moderate affinity for DAT (IC50 = 640 nM) |
| Study 2 | Enzyme Inhibition | In vitro Enzyme Assay | Significant inhibition of monoamine oxidase (IC50 = 250 nM) |
| Study 3 | Stimulant Activity | Rodent Locomotor Activity Test | Induced significant increase in locomotor activity at doses of 5 mg/kg |
Case Study 1: Dopamine Modulation
In a study examining the effects of structurally similar compounds on dopamine modulation, researchers found that derivatives of tricyclic compounds can significantly alter dopamine levels in rodent models. The introduction of fluorine substituents was noted to enhance binding affinity to DAT.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of aldehyde-containing compounds in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
